

Application Notes and Protocols for Cell Cycle Analysis with ENMD-2076 Treatment

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

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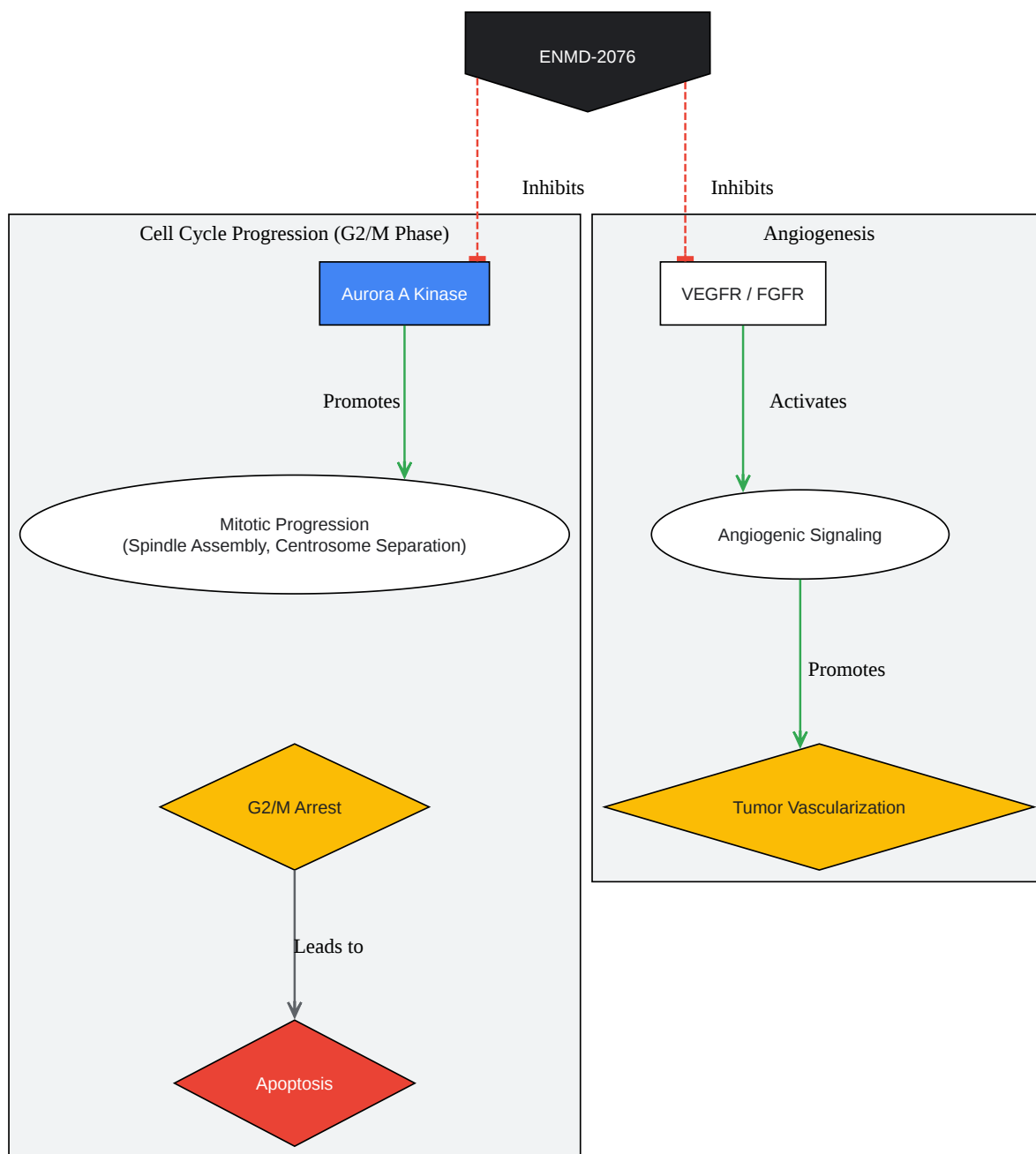
Introduction

ENMD-2076 is a potent, orally bioavailable, multi-target kinase inhibitor with significant anti-proliferative and anti-angiogenic activities. Its primary mechanism of action involves the selective inhibition of Aurora A kinase, a key regulator of mitotic progression.[1][2] Additionally, ENMD-2076 targets other kinases involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2] This dual action makes ENMD-2076 a promising therapeutic agent in various cancers, particularly in aggressive subtypes like triple-negative breast cancer (TNBC) and platinum-resistant ovarian cancer.[3][4]

The inhibition of Aurora A kinase by ENMD-2076 disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis in cancer cells.[5][6] These application notes provide detailed protocols for analyzing the effects of ENMD-2076 on the cell cycle and apoptosis, offering a valuable resource for researchers investigating its therapeutic potential.

Mechanism of Action: ENMD-2076 Signaling Pathway

ENMD-2076 primarily exerts its anti-cancer effects by inhibiting Aurora A kinase, a crucial serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting Aurora A, ENMD-2076 disrupts these processes, leading to mitotic arrest. Furthermore, its inhibitory action on VEGFR and FGFR pathways contributes to its anti-angiogenic effects, cutting off the tumor's blood supply.



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Caption: Signaling pathway of ENMD-2076.

Quantitative Data Summary

The following tables provide a structured summary of the expected quantitative outcomes following ENMD-2076 treatment. Note that specific values may vary depending on the cell line, drug concentration, and duration of treatment.

Table 1: Effect of ENMD-2076 on Cell Cycle Distribution

Treatment Group	Concentration (μM)	Incubation Time (h)	% Cells in G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Vehicle Control	0	24	(e.g., 55 ± 4.2)	(e.g., 25 ± 3.1)	(e.g., 20 ± 2.5)
ENMD-2076	0.1	24	(e.g., 50 ± 3.8)	(e.g., 22 ± 2.9)	(e.g., 28 ± 3.3)
ENMD-2076	0.5	24	(e.g., 40 ± 4.5)	(e.g., 15 ± 2.1)	(e.g., 45 ± 5.1)
ENMD-2076	1.0	24	(e.g., 30 ± 3.9)	(e.g., 10 ± 1.8)	(e.g., 60 ± 6.2)
Vehicle Control	0	48	(e.g., 53 ± 4.0)	(e.g., 26 ± 3.5)	(e.g., 21 ± 2.8)
ENMD-2076	0.1	48	(e.g., 45 ± 4.1)	(e.g., 18 ± 2.5)	(e.g., 37 ± 4.0)
ENMD-2076	0.5	48	(e.g., 32 ± 3.7)	(e.g., 12 ± 1.9)	(e.g., 56 ± 5.8)
ENMD-2076	1.0	48	(e.g., 25 ± 3.1)	(e.g., 8 ± 1.5)	(e.g., 67 ± 7.1)

Table 2: Induction of Apoptosis by ENMD-2076

Treatment Group	Concentration (μM)	Incubation Time (h)	% Viable Cells	% Early Apoptotic Cells	% Late Apoptotic/Necrotic Cells
Vehicle Control	0	48	(e.g., 95 ± 2.1)	(e.g., 3 ± 0.8)	(e.g., 2 ± 0.5)
ENMD-2076	0.1	48	(e.g., 85 ± 3.5)	(e.g., 8 ± 1.2)	(e.g., 7 ± 1.1)
ENMD-2076	0.5	48	(e.g., 65 ± 4.8)	(e.g., 20 ± 2.5)	(e.g., 15 ± 2.0)
ENMD-2076	1.0	48	(e.g., 40 ± 5.2)	(e.g., 35 ± 3.8)	(e.g., 25 ± 3.1)

Experimental Protocols

Experimental Workflow



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Caption: General experimental workflow.

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the procedure for analyzing cell cycle distribution in cells treated with ENMD-2076 using propidium iodide (PI) staining followed by flow cytometry.

Materials:

- Cancer cell line of interest
- ENMD-2076
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
- Flow cytometer

Procedure:

- **Cell Seeding:** Seed cells in 6-well plates at a density that will not exceed 80% confluency at the time of harvest. Allow cells to adhere overnight.
- **ENMD-2076 Treatment:** Treat cells with various concentrations of ENMD-2076 (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48 hours).
- **Cell Harvesting:**
 - Aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Trypsinize the cells and collect them in a 15 mL conical tube.

- Centrifuge at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
- Fixation:
 - While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes.
 - Discard the ethanol and wash the cell pellet once with 5 mL of PBS.
 - Resuspend the cell pellet in 500 µL of PI staining solution.
 - Incubate at 37°C for 30 minutes in the dark.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Acquire data for at least 10,000 events per sample.
 - Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in ENMD-2076-treated cells using Annexin V-FITC and Propidium Iodide (PI) co-staining.

Materials:

- Cancer cell line of interest

- ENMD-2076
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. A 48-hour treatment duration is often suitable for apoptosis assays.
- Cell Harvesting:
 - Collect both the floating and adherent cells. Aspirate the culture medium (containing floating cells) into a 15 mL conical tube.
 - Wash the adherent cells with PBS and then trypsinize them.
 - Combine the trypsinized cells with the medium containing the floating cells.
 - Centrifuge at 300 x g for 5 minutes.
 - Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
- Staining:
 - Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
 - Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 µL of 1X Binding Buffer to each tube.

- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within 1 hour of staining.
 - Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2 or FL3) to detect necrotic cells.
 - Four populations can be distinguished:
 - Viable cells (Annexin V- / PI-)
 - Early apoptotic cells (Annexin V+ / PI-)
 - Late apoptotic/necrotic cells (Annexin V+ / PI+)
 - Necrotic cells (Annexin V- / PI+)

Protocol 3: Western Blot Analysis of Key Proteins

This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of proteins involved in the cell cycle and apoptosis following ENMD-2076 treatment.

Materials:

- Cancer cell line of interest
- ENMD-2076
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer
- PVDF or nitrocellulose membranes

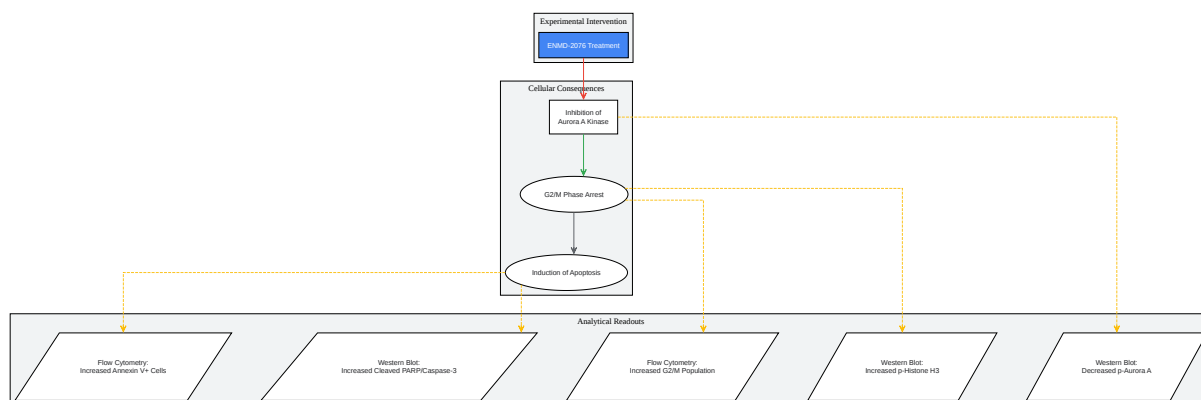
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-Aurora A, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-cleaved Caspase-3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) detection reagents
- Imaging system

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
- Protein Extraction:
 - Wash cells with ice-cold PBS.
 - Lyse the cells with ice-cold RIPA buffer.
 - Scrape the cells and collect the lysate in a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the protein extract.
- Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize protein amounts and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with ECL reagents.
 - Visualize the protein bands using an imaging system.
 - Use a loading control (e.g., β -actin) to ensure equal protein loading.

Logical Relationship Diagram



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Caption: Logical flow from treatment to analysis.

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